5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClF2N3O4S/c1-24(21,22)13-17-6-9(14)10(19-13)11(20)18-7-2-4-8(5-3-7)23-12(15)16/h2-6,12H,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTVPLVUQRIIVPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NC=C(C(=N1)C(=O)NC2=CC=C(C=C2)OC(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClF2N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as urea and β-diketones, under acidic or basic conditions.
Introduction of the Chloro Group: Chlorination of the pyrimidine ring is achieved using reagents like thionyl chloride or phosphorus oxychloride.
Attachment of the Difluoromethoxy Group: The difluoromethoxy group is introduced via nucleophilic substitution using difluoromethyl ether and a suitable base.
Sulfonylation: The methylsulfonyl group is added through a sulfonylation reaction using methylsulfonyl chloride in the presence of a base.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction with an appropriate amine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitro or carbonyl groups, using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro or difluoromethoxy groups, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, under anhydrous conditions.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino or hydroxyl derivatives.
Substitution: Substituted pyrimidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it useful in elucidating biological pathways and mechanisms.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. Its structural features suggest it could act as an inhibitor for certain enzymes or receptors, making it a candidate for drug development.
Industry
Industrially, the compound is used in the synthesis of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form strong bonds with active sites, inhibiting or modulating the activity of these targets. The pathways involved often include signal transduction and metabolic processes.
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimidine Derivatives
Key Observations:
Position 2 Substituents:
- Methylsulfonyl (target): Electron-withdrawing, enhances stability and polar interactions.
- Ethyl/isopropylsulfanyl (): Electron-donating thioethers; may increase lipophilicity but reduce oxidative stability compared to sulfonyl groups .
- 6-Methyl (diflumetorim): Alters steric bulk, influencing binding to fungal targets .
Position 4 Linkage:
- Carboxamide (target, ): Enables hydrogen bonding, critical for target recognition in both drugs and agrochemicals.
- Amine (diflumetorim): Reduces hydrogen-bonding capacity but improves membrane permeability .
Phenyl Ring Modifications: 4-(Difluoromethoxy): Common in fungicides (e.g., diflumetorim) for enhanced metabolic resistance .
Physicochemical Properties
- Lipophilicity: The difluoromethoxy group increases logP compared to methoxy analogs, enhancing membrane penetration .
- Solubility: Carboxamide derivatives generally exhibit better aqueous solubility than amine-linked pyrimidines due to hydrogen-bonding capacity .
- Metabolic Stability: Difluoromethoxy and methylsulfonyl groups reduce susceptibility to cytochrome P450-mediated oxidation compared to non-fluorinated analogs .
Biological Activity
5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide is a compound that has garnered attention in various fields, particularly in pharmacology and agrochemistry. Its unique chemical structure suggests potential applications as a pharmaceutical agent and as a pesticide.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 337.74 g/mol. The structural characteristics include a pyrimidine ring substituted with a chloro group, difluoromethoxy phenyl group, and a methylsulfonyl moiety, which contribute to its biological activity.
Antifungal Activity
Research indicates that 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide exhibits significant antifungal properties. It has been tested against various fungal strains, showing effectiveness particularly against those resistant to conventional treatments. The mechanism of action is believed to involve the inhibition of sterol biosynthesis, similar to other antifungal agents like azoles and allylamines .
Inhibition of Enzymatic Activity
The compound has also been studied for its ability to inhibit specific enzymes that are crucial for fungal survival. For instance, it targets the enzyme lanosterol demethylase, which plays a pivotal role in the ergosterol biosynthetic pathway. This inhibition leads to increased membrane permeability in fungi, ultimately resulting in cell death .
Study 1: Efficacy Against Resistant Strains
A study published in Journal of Agricultural and Food Chemistry evaluated the efficacy of the compound against various resistant fungal strains. The results demonstrated that it inhibited fungal growth at concentrations as low as 10 µg/mL. Comparative studies showed that it was more effective than traditional antifungal agents like fluconazole in certain resistant strains .
Study 2: Mechanism Elucidation
Another research article focused on elucidating the mechanism of action of the compound. Using molecular docking studies, researchers found that the compound binds effectively to the active site of lanosterol demethylase, suggesting a strong potential for use as an antifungal agent in agricultural settings .
Safety and Toxicity
Toxicological assessments indicate that while the compound displays potent biological activity, it also requires careful handling due to potential toxicity in non-target organisms. Studies have shown moderate toxicity levels in aquatic organisms, emphasizing the need for environmental considerations when used as a pesticide .
Q & A
Q. What synthetic methodologies are recommended for preparing 5-chloro-N-[4-(difluoromethoxy)phenyl]-2-methylsulfonylpyrimidine-4-carboxamide, and how should intermediates be characterized?
Answer:
- Synthetic Routes : Pyrimidine derivatives are typically synthesized via nucleophilic substitution or Suzuki coupling reactions. For the sulfonyl group, methanesulfonyl chloride is often used under basic conditions (e.g., K₂CO₃ in DMF) .
- Intermediate Characterization :
- HPLC : Confirm intermediate purity (≥98%) using reverse-phase HPLC with a C18 column and acetonitrile/water gradients .
- Mass Spectrometry : Validate molecular weights of intermediates (e.g., 4-chloro-5-fluoro-2-(methylsulfanyl)pyrimidine, MW 179.62) via ESI-MS .
- Crystallography : Resolve ambiguities in regiochemistry using single-crystal X-ray diffraction, as demonstrated for structurally similar pyrimidines .
Q. What safety protocols are critical when handling this compound and its intermediates?
Answer:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid dermal contact. Conduct reactions in fume hoods due to volatile byproducts (e.g., SO₂) .
- Waste Management : Segregate halogenated and sulfonated waste for incineration by licensed facilities to prevent environmental contamination .
Advanced Research Questions
Q. How can computational chemistry optimize reaction conditions for this compound’s synthesis?
Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict regioselectivity in pyrimidine ring substitutions .
- Reaction Path Search : Apply methods like the artificial force-induced reaction (AFIR) to identify energy barriers in sulfonylation steps. Computational tools (e.g., Gaussian, ORCA) can reduce trial-and-error by prioritizing solvent systems (e.g., DMF > THF for polar intermediates) .
- Machine Learning : Train models on existing pyrimidine synthesis data to predict optimal temperatures (e.g., 80–100°C) and catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) .
Q. How can contradictions between spectroscopic data and computational predictions be resolved?
Answer:
- Cross-Validation : Compare experimental NMR (e.g., δ 8.2 ppm for pyrimidine protons) with computed chemical shifts (GIAO method in DFT). Discrepancies >0.5 ppm may indicate conformational flexibility .
- Crystallographic Validation : Resolve ambiguities in substituent orientation (e.g., difluoromethoxy group) via X-ray diffraction. For example, dihedral angles between pyrimidine and phenyl rings (12.8° vs. 86.1°) can confirm steric effects .
Q. What strategies are effective in designing biological inhibitors based on this compound’s structural features?
Answer:
- Pharmacophore Modeling : Highlight the sulfonyl group as a hydrogen-bond acceptor and the chloro substituent for hydrophobic interactions. Molecular docking (AutoDock Vina) can predict binding affinities to targets like kinases .
- SAR Studies : Modify the difluoromethoxy group to trifluoromethoxy or methoxy variants and compare IC₅₀ values in enzyme assays. For example, fluorinated analogs often show enhanced metabolic stability .
Q. How can reaction scalability be improved without compromising yield?
Answer:
- Flow Chemistry : Implement continuous flow systems to control exothermic sulfonylation steps (ΔT < 5°C) and reduce side reactions .
- Catalyst Recycling : Use immobilized Pd catalysts (e.g., Pd/C) for Suzuki couplings, achieving >90% yield over 5 cycles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
